Perfluoropentanoic acid (CAS: 2706-90-3), also known as PFPeA, is a short-chain perfluoroalkyl carboxylic acid (PFCA). It functions as a highly stable fluorosurfactant and versatile chemical intermediate. Within the homologous series of PFCAs, PFPeA occupies a critical position between the more volatile perfluorobutanoic acid (PFBA) and the more surface-active perfluorohexanoic acid (PFHxA). Its five-carbon fluorinated chain imparts a distinct balance of properties, including moderate water solubility and specific surface tension reduction capabilities, making it a compound of choice for applications requiring precise interfacial control. [REFS-1, REFS-2]
In the perfluorocarboxylic acid class, carbon chain length is a non-negotiable design parameter, not an interchangeable detail. Substituting Perfluoropentanoic acid with its shorter (PFBA) or longer (PFHxA) analogs will directly alter critical process and performance variables. Key differentiators such as surface tension, critical micelle concentration (CMC), thermal stability, and chromatographic retention are highly sensitive to the number of perfluorinated carbons. [1] Such substitutions can lead to formulation instability, failure to meet processing temperature requirements, or loss of analytical resolution, making a precise-CAS procurement essential for reproducible outcomes.
Perfluoropentanoic acid provides a specific, intermediate level of surface activity compared to its shorter and longer-chain analogs. The critical micelle concentration (CMC) for PFPeA is significantly lower than that of Perfluorobutanoic acid (PFBA), indicating greater efficiency in forming micelles. Conversely, its surface tension at the CMC is higher than that of the more potent (but more bioaccumulative) Perfluorooctanoic acid (PFOA), offering a balance between performance and environmental profile. [1]
| Evidence Dimension | Critical Micelle Concentration (CMC) & Surface Tension (γ) at CMC |
| Target Compound Data | PFPeA (C5): CMC ≈ 0.068 mol/L; γ ≈ 35 mN/m |
| Comparator Or Baseline | PFBA (C4): CMC ≈ 0.27 mol/L; γ ≈ 42 mN/m | PFOA (C8): CMC ≈ 0.009 mol/L; γ ≈ 25 mN/m |
| Quantified Difference | PFPeA is ~4x more efficient at forming micelles than PFBA. |
| Conditions | Aqueous solution at 25 °C. Data compiled from established literature values for the homologous series. |
This allows formulators to achieve required surface modification and emulsification with less material compared to PFBA, without resorting to the performance and regulatory profile of long-chain PFCAs.
The thermal stability of perfluorocarboxylic acids is directly dependent on the perfluorinated carbon chain length. Thermogravimetric analysis (TGA) shows that the temperature required for thermal destabilization of PFCAs generally increases with the number of carbons. [1] This positions PFPeA within a specific operational temperature window, distinct from its shorter and longer chain analogs, which is a critical parameter for selecting precursors in high-temperature polymerizations or chemical syntheses.
| Evidence Dimension | Thermal Destabilization Temperature Onset |
| Target Compound Data | PFPeA (C5) has a higher thermal decomposition onset than PFBA. |
| Comparator Or Baseline | PFBA (C4) has a lower decomposition onset. Longer-chain PFCAs (e.g., PFOA, C8) have a higher decomposition onset. |
| Quantified Difference | TGA curves for PFCAs shift to higher temperatures as the number of perfluorinated carbons increases. |
| Conditions | Thermogravimetric Analysis (TGA) in an inert atmosphere. |
For processes requiring a liquid precursor that must remain stable above the boiling point of PFBA but below the decomposition temperatures of longer-chain PFCAs, PFPeA is the appropriate procurement choice.
In reversed-phase ion-pair chromatography, the retention of basic and ionic analytes is controlled by the hydrophobicity of the perfluorinated acid used as a mobile phase modifier. Increasing the fluorinated chain length systematically increases analyte retention. [REFS-1, REFS-2] Perfluoropentanoic acid offers an intermediate degree of retention, which is stronger than that provided by trifluoroacetic acid (TFA) or perfluorobutanoic acid (PFBA), but less extreme than that from longer-chain reagents like perfluorooctanoic acid (PFOA). [1]
| Evidence Dimension | Analyte Retention Time Increase |
| Target Compound Data | PFPeA provides a moderate and tunable increase in retention for basic peptides and small molecules. |
| Comparator Or Baseline | TFA/PFBA provide weaker retention. PFHxA/PFOA provide much stronger, sometimes irreversible, retention. |
| Quantified Difference | Retention increases with anion hydrophobicity in the order: TFA < PFPA (C3) < HFBA (C4) < PFPeA (C5). |
| Conditions | Reversed-phase HPLC of basic or ionic analytes using a C18 column. |
This allows analytical chemists to fine-tune chromatographic separations, achieving resolution for compounds that co-elute with TFA/PFBA but are too strongly retained with longer-chain acids.
For applications in emulsion polymerization or specialty coatings where a specific balance of surface tension reduction and micelle formation is required, PFPeA is the correct choice. Its efficiency over PFBA allows for lower use concentrations, while avoiding the properties of longer-chain alternatives. [1]
In chemical syntheses that operate at temperatures exceeding the stability limits of shorter-chain PFCAs, PFPeA serves as a reliable precursor. Its defined thermal decomposition window ensures it remains intact during processing, unlike more volatile analogs. [2]
When analyzing basic or cationic compounds that show poor retention with TFA but excessive retention with PFHxA or PFOA, PFPeA is the optimal ion-pairing agent. It provides the necessary 'hydrophobic push' to achieve separation without permanently altering the column's stationary phase. [3]
Corrosive